Desmethyl malathion

Description

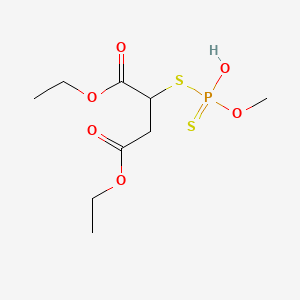

Structure

3D Structure

Properties

CAS No. |

1116-04-7 |

|---|---|

Molecular Formula |

C9H17O6PS2 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

diethyl 2-[hydroxy(methoxy)phosphinothioyl]sulfanylbutanedioate |

InChI |

InChI=1S/C9H17O6PS2/c1-4-14-8(10)6-7(9(11)15-5-2)18-16(12,17)13-3/h7H,4-6H2,1-3H3,(H,12,17) |

InChI Key |

DYVOHGCDZYNZES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(O)OC |

Origin of Product |

United States |

Formation and Biotransformation Pathways of Desmethyl Malathion

Enzymatic Demethylation Mechanisms in Biological Systems

The biotransformation of malathion (B1675926) within living organisms predominantly involves enzymatic reactions that lead to the formation of desmethyl malathion. Several enzyme systems have been identified as key players in this demethylation process.

Role of Glutathione (B108866) S-Transferases in this compound Formation

Glutathione S-transferases (GSTs) are a critical family of enzymes involved in the detoxification of a wide array of xenobiotics, including organophosphate pesticides like malathion. researchgate.netresearchgate.net The enzymatic reaction catalyzed by GSTs involves the conjugation of glutathione to the malathion molecule, which results in the removal of a methyl group and the formation of this compound. nih.gov

Research has demonstrated that GST-mediated demethylation is a significant metabolic pathway for malathion. nih.gov For instance, studies using a soluble fraction from mouse liver have observed the formation of a this compound metabolite when malathion was incubated with glutathione, confirming the role of GSTs in this process. nih.gov This pathway is not only crucial for detoxification but has also been associated with the development of insecticide resistance in various pest species. researchgate.netscispace.com The increased activity of GSTs can lead to more rapid metabolism of malathion, reducing its toxicity. researchgate.net

Contribution of Phosphatase Activity to this compound Generation

Phosphatase enzymes also play a role in the generation of this compound. asm.orgcdc.gov These enzymes catalyze the hydrolysis of phosphate (B84403) ester bonds, which can include the O-methyl linkage in malathion. cdc.govnih.gov The action of phosphatases leads to the cleavage of a methyl group from the malathion molecule, yielding this compound. asm.orgresearchgate.net

Identification of Other Enzyme Systems Facilitating Demethylation

Beyond Glutathione S-transferases and phosphatases, other enzyme systems contribute to the demethylation of malathion. Mixed-function oxidases (MFOs), also known as cytochrome P450 (CYP) enzymes, are involved in a variety of oxidative metabolic reactions, including the desulfuration and dealkylation of organophosphate insecticides. cdc.govnih.gov While their primary role in malathion metabolism is often the conversion to the more toxic malaoxon (B1675925), they can also facilitate demethylation reactions. nih.govnih.gov

Additionally, some studies suggest the involvement of oxidoreductases in the degradation pathways of malathion, which could potentially include demethylation steps. researchgate.netethz.ch The collective action of these diverse enzyme systems ensures the efficient biotransformation of malathion to various metabolites, including this compound.

Microbial and Abiotic Transformation Pathways Leading to this compound

In the broader environment, the formation of this compound is not limited to enzymatic processes within individual organisms. Microbial communities and abiotic chemical reactions also significantly contribute to its generation.

Characterization of Microbial Demethylation Processes in Environmental Matrices

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading malathion in soil and aquatic environments. asm.orgscirp.orgjst.go.jpnih.gov This microbial degradation is a crucial process for the dissipation of malathion from the environment. science.gov Demethylation is a common step in these microbial degradation pathways. scirp.org

Numerous bacterial species isolated from salt-marsh environments have demonstrated the ability to degrade malathion, with this compound being identified as one of the degradation products. asm.orgnih.govnih.govscience.gov Fungi, such as Aspergillus and Penicillium species, have also been shown to metabolize malathion through processes that include demethylation. researchgate.netscirp.org The enzymatic machinery responsible for this in microbes includes phosphatases and carboxylesterases. researchgate.netresearchgate.net

The following table summarizes some of the microorganisms known to be involved in the degradation of malathion, which can lead to the formation of this compound.

| Microorganism Type | Species/Genera Involved in Malathion Degradation | Environmental Matrix |

| Bacteria | Pseudomonas sp., Arthrobacter sp., Rhizobium sp. ethz.chscirp.org | Soil, Water |

| Fungi | Aspergillus sp., Penicillium sp., Trichoderma sp. researchgate.netethz.chscirp.org | Soil, Water |

Comparative Analysis of this compound Formation Routes

This compound is a metabolite of the organophosphate insecticide malathion, formed through the removal of a methyl group from the parent compound. This biotransformation can occur through several pathways, primarily involving enzymatic and non-enzymatic processes within various organisms and in the environment. The formation of this compound is a crucial step in the detoxification and degradation of malathion.

A primary route for the formation of this compound is through the action of glutathione S-transferases (GSTs). This enzymatic pathway involves the conjugation of glutathione to the malathion molecule, leading to the cleavage of a methyl group. This glutathione transferase-mediated demethylation has been observed in mammalian systems, such as in the soluble fraction of mouse liver. nih.gov Another significant pathway is dealkylation, which can be catalyzed by a phosphatase/mixed-function oxidase system. cdc.gov This process also results in the removal of a methyl group from the malathion molecule.

In addition to enzymatic reactions, non-enzymatic formation of this compound has also been reported. For instance, a trace amount of this compound was observed in a study involving boiled supernatant of wheat kernel homogenate, suggesting that its formation can occur without enzymatic activity under certain conditions. researchgate.netnii.ac.jp

The environment also plays a role in the degradation of malathion and the formation of its metabolites. In aquatic environments, microorganisms are capable of degrading malathion. Studies have identified desmethyl-malathion as a degradation product formed by salt-marsh bacteria, likely through phosphatase activity. nih.govasm.org Similarly, this compound has been noted as a metabolite in plants and can be found in soil and water as a result of microbial degradation. epa.govijcrt.org

The comparative importance of these routes can vary depending on the organism and environmental conditions. In mammals, the glutathione S-transferase-catalyzed reaction is a key metabolic pathway for this compound formation. nih.gov In contrast, in certain environmental settings like salt marshes, microbial phosphatase activity appears to be a significant contributor. nih.govasm.org

The table below summarizes the different formation routes of this compound based on available research findings.

Interactive Data Table: Formation Routes of this compound

| Formation Route | Mechanism/Enzyme | Organism/Environment | Key Findings | Citations |

|---|---|---|---|---|

| Enzymatic Demethylation | Glutathione S-transferases (GSTs) | Mammals (Mouse liver) | A glutathione transferase-catalyzed reaction was observed to produce a this compound metabolite. | nih.gov |

| Enzymatic Dealkylation | Phosphatase/mixed-function oxidase system | General | Malathion can be degraded through des- or dealkylation of the O-methyl groups. | cdc.gov |

| Microbial Degradation | Phosphatase activity | Salt-marsh bacteria | Desmethyl-malathion was identified as a degradation product. | nih.govasm.orgcdc.gov |

| Non-enzymatic Formation | Not applicable | Wheat kernel homogenate (boiled) | A trace amount of this compound was formed non-enzymatically. | researchgate.netnii.ac.jp |

| Plant Metabolism | Not specified | Plants | This compound is a known metabolite in plants. | ijcrt.orgherts.ac.uk |

| Environmental Degradation | Microbial degradation | Soil and Water | This compound is a major degradate in soil and water. | epa.gov |

Environmental Dynamics and Ecological Fate of Desmethyl Malathion

Degradation and Dissipation Mechanisms in Aquatic Environments

The fate of malathion (B1675926) and its metabolites in aquatic systems is governed by a combination of chemical and biological processes. While extensive data exists for the parent compound, specific kinetic data for desmethyl malathion is less common. However, studies on malathion's degradation provide insights into the formation and presence of its demethylated products in water.

Specific data on the hydrolytic stability and transformation kinetics of this compound are not extensively detailed in the reviewed literature. The formation of this compound is a result of the degradation of malathion. The hydrolysis of malathion itself is highly dependent on pH, being more rapid in alkaline conditions and relatively stable under acidic conditions. epa.govcdc.govregulations.gov For instance, malathion's half-life can be as long as 107 days at pH 5, but decreases to 6.21 days at pH 7 and to just 12 hours at pH 9. regulations.gov This degradation process, along with microbial action, is the source of this compound and its associated acidic metabolites in aquatic environments. epa.govfao.org

Direct photolysis is not considered a major degradation pathway for malathion in water. canada.cacdc.gov While indirect photolysis may play a role, specific studies quantifying the photolytic degradation rates and pathways for this compound itself are not prominent in the available scientific literature. The focus remains on the breakdown of the parent compound, from which this compound is formed.

Microbial action is a primary driver in the transformation of malathion in aquatic environments, leading to various metabolites including this compound. canada.cacdc.gov Studies in water-sediment systems show that malathion degrades into several products, including demethyl monocarboxylic acid and demethyl dicarboxylic acid. epa.govcanada.ca

In one aerobic aquatic metabolism study, these demethylated acids were identified as major degradates. The concentration of demethyl monocarboxylic acid in the water phase was found to reach 24% of the applied radioactivity and continued to rise over a 30-day period. The demethyl dicarboxylic acid peaked at 7.9% in the water after 14 days before its concentration began to decline. regulations.gov In the sediment, demethyl monocarboxylic acid concentrations were observed to increase, reaching up to 8.1% by day 45. epa.govepa.gov The formation of this compound has been attributed to phosphatase activity by aquatic microorganisms. nih.govasm.org

Table 1: Maximum Concentrations of Demethylated Malathion Metabolites in an Aerobic Water/Sediment System

| Metabolite | Compartment | Maximum Concentration (% of Applied Radioactivity) | Time to Maximum Concentration |

|---|---|---|---|

| Demethyl Monocarboxylic Acid | Water | 24% | 30 Days (increasing) |

| Demethyl Dicarboxylic Acid | Water | 7.9% | 14 Days |

| Demethyl Monocarboxylic Acid | Sediment | 8.1% | 45 Days |

| Demethyl Dicarboxylic Acid | Sediment | 4.5% | 14 Days |

This table is based on data from registrant-submitted studies on malathion degradation. regulations.gov

Photolytic Contributions to Environmental Degradation

Soil-Matrix Interactions and Degradation of this compound

In terrestrial environments, the interaction with soil particles and microbial activity are the dominant factors determining the fate of pesticide residues.

Influence of Environmental Parameters on Soil Fate

The formation and degradation of this compound in soil are intrinsically linked to the fate of its parent compound, malathion. The primary degradation pathway for malathion in soil is microbially mediated metabolism. orst.edu The rate of this degradation is influenced by several environmental factors, which in turn affect the generation of its metabolites, including this compound.

Key environmental parameters influencing the fate of malathion and the formation of its degradates in soil include:

Microbial Activity: The presence of soil microorganisms is crucial for the rapid degradation of malathion. epa.gov Studies have identified that phosphatase activity from soil bacteria, such as Bacillus spp., can lead to the formation of this compound. nih.govresearchgate.net In sterile soil, malathion degradation is significantly slower, highlighting the importance of microbial action. epa.gov

pH: Soil pH significantly impacts malathion's persistence. Alkaline conditions promote faster degradation through hydrolysis. academicjournals.org Malathion's half-life in soil is reported to be shorter in alkaline soils (e.g., 3 days) compared to acidic soils (e.g., 7 days). This suggests that the formation of hydrolysis-related metabolites is favored in neutral to alkaline soils, while this compound, a product of phosphatase activity, is dependent on the presence of specific microorganisms. nih.govacademicjournals.org

Soil Moisture and Organic Matter: Increased soil moisture and higher pH values generally accelerate malathion degradation. nih.gov Conversely, soils with greater organic matter may slow the degradation of malathion, potentially affecting the rate at which metabolites like this compound are formed. One study noted that more rapid degradation occurred in sandy soil, which has a lower organic fraction.

The degradation of malathion in soil yields several metabolites. Besides this compound, other identified degradates include malathion dicarboxylic acid (DCA), malathion monocarboxylic acids (α and β), and malaoxon (B1675925). epa.gov In one study, the demethyl monoacid and demethyl diacid were identified as major degradates in soil. epa.gov

Table 1: Key Malathion Degradation Products in Soil

| Degradation Product | Formation Pathway / Notes | Citation |

| This compound | Formed via phosphatase activity from microorganisms. | nih.gov |

| Demethyl monocarboxylic acid | Identified as a major degradate in soil and water. | epa.govcanada.cacanada.ca |

| Demethyl dicarboxylic acid | Identified as a major degradate in soil and water. | epa.govcanada.cacanada.ca |

| Malathion dicarboxylic acid (DCA) | A major metabolite from microbial degradation. | epa.gov |

| Malathion monocarboxylic acid (MCA) | A major metabolite from microbial degradation. | epa.gov |

| Malaoxon | Minor metabolite in soil; formation can increase on dry surfaces. | orst.eduorst.edu |

Atmospheric Transport and Deposition Research

Research on the atmospheric transport and deposition of this compound itself is limited. Most studies focus on the parent compound, malathion, and its more toxic oxidation product, malaoxon. Malathion can be transported in the atmosphere as a vapor or adsorbed to particulate matter and can be deposited through rain and fog. nih.govcanada.ca

While direct monitoring data for atmospheric this compound is scarce, its potential presence in the atmosphere can be inferred from the transport of malathion. Since malathion is known to undergo atmospheric transport, it is plausible that its degradation products, including this compound, could be formed during or after this transport. cdc.gov However, the low vapor pressure and Henry's law constant of malathion suggest a low potential for volatilization from soil and water surfaces, which may limit the atmospheric presence of both the parent compound and its non-volatile metabolites. nih.gov The calculated photochemical oxidative half-life (DT₅₀) for malathion is approximately 9.9 hours, indicating it is below the level of concern for long-range air transport. herts.ac.uk The transport potential for this compound would depend on its own physical and chemical properties, which are not widely documented.

Persistence and Environmental Distribution Patterns of this compound

Like its parent compound, this compound is not expected to be persistent in the environment. canada.cacanada.ca Malathion degrades rapidly in soil, with half-lives reported to be as short as hours to about a week. nih.gov The major transformation products of malathion, including demethyl monocarboxylic acid and demethyl dicarboxylic acid, are also anticipated to be non-persistent. canada.cacanada.ca

The distribution of this compound is linked to the areas where malathion is applied and degrades. It has been identified as a plant metabolite and a degradation product in soil and water systems. epa.govherts.ac.uk

Soil and Water: this compound is formed in soil and water primarily through microbial action. epa.govnih.gov It is one of several degradation products, including mono- and dicarboxylic acids, which are generally more mobile than the parent malathion. epa.gov

Bioconcentration: In studies of malathion's bioconcentration in aquatic life, this compound was identified as one of up to 22 other components in tissue samples, alongside malaoxon and malathion dicarboxylic acid (DCA). epa.govepa.gov However, the rapid metabolism of malathion by aquatic organisms suggests a low potential for biomagnification in the food chain. nih.gov

Processed Commodities: Monitoring for residues in processed agricultural goods has occasionally detected this compound. For instance, one analysis found it in cleaned grain, whole meal flour, and breads made from treated wheat. fao.org

Advanced Analytical Methodologies for Desmethyl Malathion Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of desmethyl malathion (B1675926), enabling its separation from the parent compound, other metabolites, and matrix interferences. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas chromatography (GC) is a well-established technique for the analysis of thermally stable and volatile compounds like organophosphorus pesticides and their metabolites. cdc.gov For the analysis of desmethyl malathion, GC is typically paired with selective detectors that enhance sensitivity and specificity for phosphorus-containing compounds. cdc.govepa.gov

The Flame Photometric Detector (FPD), operating in phosphorus mode, is highly selective and sensitive for this purpose. epa.govresearchgate.net It measures the emission of phosphorus-containing species in a hydrogen-rich flame. epa.gov Another common choice is the Nitrogen-Phosphorus Detector (NPD), which is a modified flame ionization detector that shows an enhanced response to compounds containing nitrogen and phosphorus. epa.gov While the FPD is generally more selective, the NPD can also be effectively utilized. epa.gov

Prior to GC analysis, derivatization of the more polar this compound may be necessary to improve its volatility and chromatographic behavior. cdc.gov Sample preparation often involves extraction with an organic solvent, followed by cleanup steps to remove interfering substances from the matrix. cdc.govepa.gov

A study detailing the analysis of malathion and its metabolites in tomato samples utilized gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). indexcopernicus.com The method demonstrated good linearity and achieved limits of detection (LOD) and quantification (LOQ) lower than the maximum residue levels established by European legislation. indexcopernicus.com

Table 1: GC Detectors for this compound Analysis

| Detector Type | Principle of Operation | Selectivity | Common Application |

| Flame Photometric Detector (FPD) | Measures emission of phosphorus or sulfur-containing species in a flame. epa.gov | High for phosphorus and sulfur. epa.gov | Preferred for organophosphorus pesticide analysis. researchgate.net |

| Nitrogen-Phosphorus Detector (NPD) | Enhanced response to nitrogen and phosphorus compounds on a heated bead. epa.gov | High for nitrogen and phosphorus. epa.gov | Used for organophosphorus and nitrogen-containing pesticides. epa.gov |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Highly specific identification based on mass spectra. cdc.gov | Confirmation of compound identity. cdc.govindexcopernicus.com |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing less volatile and more polar compounds like this compound. ual.esekb.eg These methods are particularly well-suited for analyzing samples that are not amenable to the high temperatures used in GC. ual.es

Reversed-phase HPLC with a C18 column is a common approach for separating this compound from related compounds. ekb.eg The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. ekb.eg Detection is often achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. ekb.egresearchgate.net One method successfully separated malathion and S-mustard using isocratic elution with an acetonitrile-water mixture and UV detection at 220 nm. ekb.eg

UPLC, which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. waters.com This enhanced performance is beneficial for high-throughput screening of a large number of pesticides and their metabolites in complex matrices like food samples. waters.com A UPLC-MS/MS method was developed for the rapid screening of over 400 pesticides, demonstrating the power of this technology. waters.com

Table 2: Comparison of HPLC and UPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | <2 µm |

| Operating Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter waters.com |

| Resolution | Good | Higher waters.com |

| Application | Routine analysis of pesticides and metabolites. ekb.eg | High-throughput screening and complex mixture analysis. waters.com |

Malathion possesses a chiral center, and consequently, its metabolite this compound can exist as stereoisomers. As enantiomers can exhibit different biological activities and degradation rates, their separation and individual quantification are important for a complete toxicological and environmental assessment. mdpi.com

Chiral separation of this compound stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A study on malathion enantiomers utilized a cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral column to elucidate their dissipation behaviors in environmental samples. nih.gov Another approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. The synthesis of isomalathion (B127745) stereoisomers has been accomplished by using strychnine (B123637) to resolve the asymmetric phosphorus moiety. datapdf.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with chromatographic separation, it provides a powerful analytical platform.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the targeted analysis and metabolite profiling of this compound. researchgate.netusgs.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, allowing for very low detection limits. researchgate.net

LC-MS/MS is the most common configuration for this purpose. researchgate.netusgs.gov It has been successfully used for the determination of malathion and its metabolites, including this compound, in various matrices such as wheat and processed commodities. fao.orgfao.org An analytical method involving extraction with acetonitrile and analysis by HPLC-MS/MS demonstrated a limit of quantitation of 0.01 mg/kg for this compound in wheat. fao.org

Table 3: Example of LC-MS/MS Parameters for Pesticide Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | usgs.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Collision Gas | Argon | fstjournal.com.br |

| Desolvation Gas | Nitrogen | fstjournal.com.br |

| Application | Quantification of pesticide residues in water and food. | usgs.govnih.gov |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and for confirming the identity of known metabolites like this compound. ual.esresearchgate.net HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, can determine the elemental composition of an ion from its exact mass. ual.esresearchgate.netmdpi.com

Liquid chromatography coupled with TOF-MS (LC-TOF-MS) has been used to identify pesticide transformation products in food without the need for reference standards. ual.esnih.gov By measuring the accurate masses of the parent pesticide and its fragment ions, relationships can be established that help to identify degradation products like this compound. ual.esnih.gov In one study, this approach successfully identified two malathion degradation products based on accurate mass measurements and fragmentation patterns. ual.esnih.gov This capability is crucial for identifying novel or unexpected metabolites in complex samples. mdpi.comresearchgate.net

Table 4: Accurate Mass Measurement of this compound and its Fragments

| Ion | Proposed Structure | Calculated m/z | Measured m/z | Error (ppm) |

| [M+H]⁺ | C₇H₁₄O₆PS₂ | 317.0000 | 317.0000 | 0.0 |

| Fragment 1 | C₅H₁₀O₄PS₂ | 224.9800 | 224.9800 | 0.0 |

| Fragment 2 | C₄H₈O₂PS | 155.0000 | 155.0000 | 0.0 |

Note: The data in this table is illustrative and based on the principles described in the cited research. Actual values may vary depending on the specific instrument and experimental conditions. ual.es

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Spectrophotometric and Electrochemical Detection Methods

The quantification of this compound, a key metabolite of the insecticide malathion, is crucial for environmental monitoring and toxicological studies. While chromatographic methods are prevalent, spectrophotometric and electrochemical techniques offer alternative or complementary approaches, often characterized by speed and cost-effectiveness.

Spectrophotometric Methods

Spectrophotometry for this compound analysis often relies on indirect measurement following a chemical reaction to produce a chromophore. A common strategy involves the alkaline hydrolysis of the phosphorodithioate (B1214789) moiety, a structure shared between malathion and its desmethyl metabolite.

One established method is based on the decomposition of the pesticide in the presence of alcoholic potassium hydroxide (B78521) (KOH). researchgate.net This reaction yields O,O-dimethyldithiophosphate (DMDTP), which is then reacted with ammonium (B1175870) metavanadate in a nitric acid medium to form a stable blue-colored complex. researchgate.netresearcher.life The intensity of this color, which shows maximum absorbance (λmax) at 760 nm, is proportional to the concentration of the analyte. researcher.life Another variation uses chloranil (B122849) as a reagent, which reacts with the DMDTP to form a yellowish-brown complex with a λmax at 420 nm. sciensage.info While these methods were developed for malathion, their principle is applicable to this compound, as it also yields a dithiophosphate (B1263838) upon hydrolysis that can participate in the color-forming reaction. The linearity of such methods has been established in ranges suitable for residue analysis. researcher.lifesciensage.info

Key Findings from Spectrophotometric Studies

| Method Principle | Reagents | λmax | Linearity Range | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis & Complexation | Alcoholic KOH, Ammonium Metavanadate, Nitric Acid | 760 nm | Up to 11 ppm | researcher.life |

| Alkaline Hydrolysis & Complexation | Alcoholic KOH, Chloranil | 420 nm | 2.4-66.0 µg/mL | sciensage.info |

Electrochemical Detection Methods

Electrochemical sensors provide a highly sensitive and rapid platform for detecting organophosphorus compounds like this compound. These methods typically operate by measuring the change in an electrical signal (e.g., current) resulting from the interaction between the analyte and a chemically modified electrode.

Non-enzymatic sensors have gained attention due to their stability. One approach utilizes a glassy carbon electrode (GCE) modified with bimetallic oxide nanocomposites, such as copper oxide (CuO) and zinc oxide (ZnO). nih.gov The high affinity between the copper element and the sulfur groups in the malathion molecule (and by extension, this compound) facilitates the formation of a metal-analyte complex on the electrode surface. nih.gov This interaction inhibits the redox signal of the copper, and the change in the signal, often measured by differential pulse voltammetry (DPV), is proportional to the analyte concentration. nih.gov Such sensors have demonstrated high sensitivity, with detection limits in the nanomolar (nM) range. nih.govrsc.org

Another strategy employs gold nanoparticles (AuNPs) combined with materials like chitosan (B1678972) and ionic liquids on a pencil graphite (B72142) electrode (PGE). nih.gov This composite material serves as an effective platform for the direct electrochemical determination of malathion, leveraging the high affinity between the nanocomposite and the P=S group of the pesticide. nih.gov The modification enhances the electron transfer rate on the electrode surface, leading to a measurable signal.

Characteristics of Electrochemical Sensors for Organophosphate Detection

| Electrode Modifier | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| CuO/ZnO Nanocomposite | Inhibition of Cu redox signal | 0-200 nM | 1.367 nM | nih.gov |

| g-C3N4@LiCoO2 Nanocomposite | Oxidation of malathion | 5-120 nM | 4.38 nM | rsc.org |

| Gold Nanoparticles-Chitosan-Ionic Liquid | Direct oxidation of malathion | Not specified | Not specified | nih.gov |

Sample Preparation and Derivatization Strategies for Complex Matrices

The accurate quantification of this compound in complex matrices such as urine, food, and environmental samples necessitates robust sample preparation to isolate the analyte and remove interfering substances. mdpi.com Furthermore, for analysis by gas chromatography (GC), derivatization is often a required step.

Sample Preparation

The choice of sample preparation technique depends heavily on the matrix. For food and agricultural products, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted. waters.com This procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by partitioning using salts such as magnesium sulfate (B86663) and sodium acetate. waters.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents like primary-secondary amine (PSA) to remove matrix components like organic acids and sugars that could interfere with the analysis. lcms.cz

For liquid samples like urine, solid-phase extraction (SPE) is a common and effective technique. cdc.gov Anion-exchange SPE cartridges can be used to isolate acidic metabolites of malathion. cdc.gov Another approach is dispersive liquid-liquid microextraction (DLLME) , where a small volume of an extraction solvent (e.g., chloroform) is dispersed into the aqueous sample by a disperser solvent (e.g., acetonitrile), leading to the rapid transfer of the analyte into the extraction solvent. mdpi.comuobaghdad.edu.iq

Common Sample Preparation Techniques

| Technique | Principle | Target Matrix | Key Sorbents/Solvents | Reference |

|---|---|---|---|---|

| QuEChERS | Acetonitrile extraction followed by dSPE cleanup | Fruits, Vegetables, Cereals | Acetonitrile, Magnesium Sulfate, PSA | waters.comlcms.cz |

| Solid-Phase Extraction (SPE) | Analyte partitioning between solid and liquid phases | Urine, Water | C18, Anion-Exchange Resins | cdc.gov |

Derivatization Strategies

This compound, like other polar metabolites of malathion (e.g., malathion monocarboxylic and dicarboxylic acids), is not sufficiently volatile or thermally stable for direct analysis by gas chromatography (GC). cdc.gov Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.

A primary derivatization technique is silylation , which replaces active hydrogen atoms in functional groups (like carboxylic acids and hydroxyls) with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS). frontiersin.org

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another effective reagent for creating TMS derivatives. frontiersin.orgmdpi.com

Another common method is methylation , particularly using diazomethane . This reagent specifically converts carboxylic acids into their methyl ester derivatives, which are much more volatile. This technique has been successfully used to derivatize malathion metabolites isolated from urine for analysis by GC with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS). cdc.gov

It is important to note that advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the direct analysis of polar metabolites like malathion dicarboxylic acid without the need for derivatization, simplifying the analytical workflow. cdc.gov

Biochemical Interactions and Comparative Biological Studies of Desmethyl Malathion

Comparative Enzyme Inhibition Potency, including Acetylcholinesterase

The primary mechanism of toxicity for organophosphate insecticides like malathion (B1675926) is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the metabolic products of malathion exhibit varying degrees of potency in this regard.

Desmethyl malathion has been shown to be a significantly less potent inhibitor of acetylcholinesterase compared to its parent compound, malathion, and especially its highly toxic metabolite, malaoxon (B1675925). fao.orgethz.ch Malaoxon, formed through oxidative desulfuration of malathion, is a much more potent inhibitor of AChE. fao.orgethz.chorst.edu Studies in rats have indicated that this compound is at least 2.75-fold less potent than malathion in inhibiting erythrocyte acetylcholinesterase. fao.org This is in contrast to malaoxon, which is considered to be many times more toxic than malathion due to its strong AChE inhibition. orst.edu

The d-isomers of both malathion and its active metabolite malaoxon have been found to be more toxic than their corresponding l-isomers. researchgate.net This increased toxicity is attributed to higher bimolecular rate constants of d-malaoxon with both acetylcholinesterase and carboxylesterase. researchgate.net Although d-malaoxon is a more effective inhibitor of carboxylesterase, d-malathion serves as a better substrate for this enzyme. researchgate.net In a living organism, the inhibitory action ultimately dominates, leading to the greater toxicity of the d-isomers. researchgate.net

| Compound | Comparative Acetylcholinesterase Inhibition Potency |

| This compound | At least 2.75-fold less potent than malathion in rats. fao.org |

| Malathion monocarboxylic acid (MMCA) | At least 1.9-fold less potent than malathion in rats. fao.org |

| Malathion dicarboxylic acid (MDCA) | At least 4.6-fold less potent than malathion in rats. fao.org |

| Malaoxon | Significantly more potent inhibitor than malathion. fao.orgorst.edu |

Role of this compound in Metabolic Detoxification Pathways of Parent Compounds

The formation of this compound is a key step in the detoxification of malathion. This process is primarily catalyzed by glutathione (B108866) S-transferases (GSTs), which facilitate the removal of a methyl group from the malathion molecule. nih.govcdc.gov This demethylation reaction is a recognized metabolic pathway for organophosphate pesticides. nih.gov

In mammals, malathion is extensively metabolized through several pathways, including hydrolysis by carboxylesterases and oxidation to the more toxic malaoxon. fao.orgijcrt.org The detoxification process, which includes the formation of this compound, is crucial for mitigating the toxicity of the parent compound. epa.gov The rapid metabolism and excretion of malathion and its metabolites, including this compound, prevent its accumulation in body tissues. epa.gov

The detoxification of malathion to its mono- and di-acid metabolites is a predominant pathway. ethz.ch The formation of this compound represents an alternative and important route of detoxification. ethz.chinchem.org In vitro studies using mouse liver soluble fractions have demonstrated the formation of this compound in the presence of glutathione. nih.gov This highlights the role of GST-mediated demethylation in the detoxification of malathion. nih.govcdc.gov

In Vitro and In Vivo Biotransformation Studies of this compound

The biotransformation of malathion, leading to the formation of this compound and other metabolites, has been investigated in both laboratory settings (in vitro) and within living organisms (in vivo).

In Vitro Studies:

Liver Preparations: In vitro experiments using mouse liver soluble fractions have shown that malathion is converted to this compound through a reaction catalyzed by glutathione transferase when glutathione is present. nih.gov Studies with rat liver homogenates have also reported a significant yield of this compound, although the direct involvement of glutathione was not specified in that particular study. cdc.gov

Microbial Degradation: Various microorganisms, including species of Pseudomonas, Rhizobium, Aspergillus, and Trichoderma, are capable of degrading malathion. ethz.ch These degradation pathways can involve the formation of this compound. ethz.chresearchgate.net

Plant Tissues: The degradation of malathion has also been observed in wheat kernels, where carboxylesterases break down the parent compound into its mono- and dicarboxylic acids. jst.go.jp While the primary focus was on carboxylesterase activity, the formation of small amounts of this compound was also noted, suggesting it can be a non-enzymatic product in this system. jst.go.jp

In Vivo Studies:

Animal Models: In vivo studies in rats have identified this compound as one of the urinary metabolites following the administration of radiolabeled malathion. fao.orgorst.eduorst.edu These studies confirm that demethylation is a relevant metabolic pathway in mammals. fao.org Following oral administration to rats, the majority of the malathion dose is excreted in the urine within 24 hours, with this compound being one of the identified metabolites. fao.org Other major metabolites found in rat urine include malathion monocarboxylic acids (MMCA) and malathion dicarboxylic acid (MDCA). fao.org

Human Studies: The profile of malathion metabolites in humans is generally similar to that observed in rodents. nih.gov Urinary metabolites in humans also include this compound. orst.edu

| Study Type | Organism/System | Key Findings |

| In Vitro | Mouse liver soluble fraction | Glutathione transferase-catalyzed formation of this compound from malathion in the presence of glutathione. nih.gov |

| In Vitro | Rat liver homogenate | Substantial yield of this compound reported. cdc.gov |

| In Vitro | Wheat kernel homogenate | Small amounts of this compound formed non-enzymatically. jst.go.jp |

| In Vivo | Rats | This compound identified as a urinary metabolite. fao.orgorst.eduorst.edu |

| In Vivo | Humans | Metabolite profile similar to rodents, including the presence of this compound in urine. orst.edunih.gov |

Synthetic Chemistry and Derivatization in Desmethyl Malathion Research

Methodologies for Laboratory Synthesis of Desmethyl Malathion (B1675926)

The laboratory synthesis of desmethyl malathion primarily involves the selective dealkylation of its parent compound, malathion. This process removes one of the methyl groups from the phosphorodithioate (B1214789) moiety.

One established method involves the reaction of malathion with a nucleophilic agent that facilitates the removal of a methyl group. For instance, the dealkylation of malathion can be achieved using salts like potassium ethyl xanthate. core.ac.uk Another approach utilizes alkaloid salts, such as strychnine (B123637), to react with malathion. datapdf.com This reaction results in the formation of a diastereomeric mixture of this compound-strychnine salts. datapdf.com These salts can then be separated, and the desired this compound can be isolated. datapdf.com

In biological systems, a this compound metabolite has been observed to form through a glutathione (B108866) transferase-catalyzed reaction when malathion is incubated with glutathione. nih.gov This enzymatic pathway represents a biochemical route to the compound, contrasting with purely chemical methods. nih.gov

A summary of common laboratory synthesis approaches is presented below.

| Method | Starting Material | Key Reagents | Product Form | Reference |

| Nucleophilic Dealkylation | Malathion | Potassium ethyl xanthate | This compound | core.ac.uk |

| Alkaloid Salt Formation | Malathion | Strychnine | Diastereomeric this compound-strychnine salts | datapdf.com |

| Enzymatic Demethylation | Malathion | Glutathione, Glutathione transferase | This compound metabolite | nih.gov |

Derivatization Strategies for Analytical and Structural Characterization

Due to their polarity and low volatility, this compound and related acidic metabolites require chemical derivatization prior to analysis by gas chromatography (GC). cdc.govsemanticscholar.orgjfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity. semanticscholar.orgjfda-online.com

Common derivatization strategies include:

Alkylation: This is a frequently used method where the acidic proton of the hydroxyl group is replaced with an alkyl group. Diazomethane has been used to derivatize malathion metabolites, including desmethyl forms, for analysis by GC with a nitrogen-phosphorus detector (NPD). cdc.gov

Acylation/Fluoroacylation: This involves reacting the analyte with an acylating agent to form an ester. The use of fluorinated reagents, such as pentafluorobenzyl bromide (PFBB), is particularly effective. cdc.govresearchgate.net The resulting derivative is highly responsive to electron capture detectors (ECD), significantly enhancing detection limits. researchgate.net Similarly, malathion monocarboxylic acids have been derivatized to their hexafluoroisopropyl esters for GC-tandem mass spectrometry analysis. nih.gov

Silylation: This is a general technique for compounds containing active hydrogen atoms. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. frontiersin.org

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV or fluorescence detectors. nih.gov This is crucial for analytes that lack strong UV-absorbing properties. nih.gov

The table below summarizes key derivatization reagents and their applications.

| Derivatization Strategy | Reagent | Purpose | Analytical Technique | Reference |

| Alkylation | Diazomethane | Increases volatility | GC-NPD | cdc.gov |

| Fluoroacylation | Pentafluorobenzyl bromide (PFBB) | Increases volatility and electron capture response | GC-ECD | cdc.gov, researchgate.net |

| Silylation | MSTFA, BSTFA | Increases volatility | GC-MS | frontiersin.org |

| Esterification | Hexafluoroisopropanol (HFIP) | Increases volatility | GC-MS/MS | nih.gov |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate and understanding the mechanisms of action of molecules. The preparation of labeled this compound can be achieved through both chemical synthesis and biological generation.

A synthetic route to a labeled analog involves the dealkylation of malathion, followed by realkylation with an isotopically labeled reagent. core.ac.uk For example, to aid in the mechanistic evaluation of isomalathion's interaction with acetylcholinesterase, a ¹³C-labeled version was synthesized. core.ac.uk The process involved the dealkylation of malathion to form the this compound anion, which was then re-alkylated using ¹³C-labeled dimethyl sulfate (B86663) to produce ¹³C-S-methyl isomalathion (B127745). core.ac.uk This same intermediate, the labeled this compound anion, is central to producing other labeled forms.

Alternatively, labeled this compound can be generated through the metabolism of labeled malathion. researchgate.net Studies have utilized [¹⁴C]-malathion to investigate its metabolic pathways. researchgate.net When organisms are exposed to ¹⁴C-labeled malathion, the resulting metabolites, including this compound, will also be radiolabeled, allowing them to be traced and quantified. researchgate.net

| Labeling Isotope | Method | Precursor | Key Reagent/Process | Application | Reference |

| ¹³C | Chemical Synthesis | This compound anion | ¹³C-labeled dimethyl sulfate | Mechanistic studies | core.ac.uk |

| ¹⁴C | Biosynthesis/Metabolism | [¹⁴C]-malathion | Metabolic processes in organisms | Metabolite tracing | researchgate.net, |

| ²H (Deuterium) | Chemical Synthesis | Varies | Deuterated reagents | Pharmacokinetic studies | princeton.edu, nih.gov |

Q & A

What methodologies are used to detect and quantify desmethyl malathion in biological and environmental samples?

This compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-concentration metabolites. For environmental samples, solid-phase extraction (SPE) coupled with gas chromatography (GC) is employed to isolate and quantify trace amounts . Calibration curves using isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy, especially in complex matrices like urine or soil . Researchers must validate methods by assessing recovery rates (70–120%) and limits of detection (LOD < 0.1 ppm) to ensure reproducibility .

How do metabolic pathways differ between species in the formation of this compound?

In rats, this compound arises primarily via carboxylesterase-mediated hydrolysis of malathion, whereas in humans, phosphatase activity in gut microbiota contributes significantly to its formation . Key differences include:

- Rodents : Thiomalic acid and monoethyl fumarate are major byproducts .

- Humans : Dimethyl phosphate is detected instead, likely due to variations in esterase isoforms .

These interspecies discrepancies necessitate careful extrapolation of toxicological data from animal models to human risk assessments .

What experimental designs optimize the study of this compound degradation in environmental systems?

Advanced response surface methodologies (RSM) , such as Box-Behnken Design (BBD) or Central Composite Design (CCD) , are critical for optimizing degradation parameters. For example, a 4-factor BBD with 29 experimental runs can identify optimal pH, temperature, adsorbent dosage, and contact time for this compound removal . Key response variables include adsorption capacity (mg/g) and degradation efficiency (%) , validated through ANOVA (p < 0.05) .

How can toxicokinetic models predict this compound’s behavior in human exposure scenarios?

A compartmental toxicokinetic model, validated for malathion, can be adapted by incorporating first-order absorption rates and Michaelis-Menten kinetics for metabolic clearance. For dermal exposure, the model predicts a half-life of 11.8 hours for urinary excretion of metabolites, governed by slow dermal absorption . Parameters like volume of distribution (Vd) and renal clearance rates must be adjusted using human-specific carboxylesterase activity data from liver microsomal assays .

How should researchers address contradictions in metabolite profiles across studies?

Discrepancies often stem from:

- Impurities in malathion formulations (e.g., isomalathion), which inhibit detoxifying enzymes and alter metabolite ratios .

- Analytical variability : LC-MS vs. GC-MS may yield different detection limits for polar vs. non-polar metabolites .

To resolve conflicts, researchers should: - Standardize reagents (≥98% purity) and storage conditions (4°C, inert atmosphere).

- Report matrix effects (e.g., ion suppression in urine) and validate methods using inter-laboratory comparisons .

What advanced techniques characterize this compound’s interaction with biological targets?

- Molecular docking simulations predict binding affinities to acetylcholinesterase (AChE) and carboxylesterases.

- In vitro inhibition assays using human liver microsomes quantify IC50 values, revealing competitive vs. non-competitive inhibition mechanisms .

- Metabolomic profiling via high-resolution mass spectrometry (HR-MS) identifies secondary metabolites (e.g., phosphorodithioates) that may synergize toxicity .

How do environmental factors influence this compound’s stability in field studies?

- Photodegradation : UV irradiation (254 nm) accelerates breakdown, with half-lives reduced from 30 days (dark) to 48 hours .

- Soil microbiota : Rhizobium spp. enhance degradation via phosphatase enzymes, but activity drops below pH 5.0 .

Field trials should monitor organic matter content and cation exchange capacity (CEC) , as clay-rich soils adsorb this compound, reducing bioavailability .

What statistical approaches are recommended for analyzing dose-response relationships?

- Non-linear regression models (e.g., Hill equation) fit dose-response curves for AChE inhibition.

- Benchmark dose (BMD) modeling calculates lower confidence limits (BMDL) for risk assessment, avoiding arbitrary NOEL/LOEL thresholds .

- Multivariate analysis (PCA or PLS-DA) identifies covariates (e.g., age, exposure route) affecting metabolite variability .

How can researchers validate this compound’s role in delayed neurotoxicity?

- In vivo models : Repeated dosing in hens (8 mg/kg/day for 90 days) followed by histopathological analysis of peripheral nerves .

- Biomarker panels : Measure plasma neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) to correlate with neurobehavioral deficits .

What protocols ensure reproducibility in enzymatic assays for this compound metabolism?

- Enzyme source standardization : Use recombinant human carboxylesterase 1 (CES1) at 0.1–1.0 U/mL activity .

- Incubation conditions : pH 7.4, 37°C, NADPH-regenerating system for cytochrome P450 involvement .

- Quality controls : Include malaoxon as a positive control for oxidase activity and paraoxon as a carboxylesterase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.